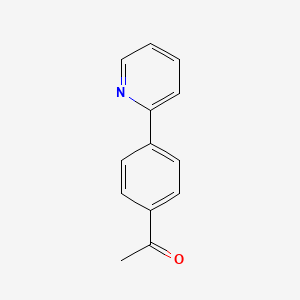

1-(4-Pyridin-2-yl-phenyl)-ethanone

説明

1-(4-Pyridin-2-yl-phenyl)-ethanone is a ketone derivative featuring a pyridine ring substituted at the 2-position and a phenyl group at the para position of the acetophenone backbone. Its molecular formula is C₁₃H₁₁NO (molecular weight: 197.24 g/mol). The compound’s structure enables diverse applications in medicinal chemistry and materials science, particularly due to the electron-rich pyridine moiety, which facilitates π-π stacking and hydrogen-bonding interactions with biological targets or synthetic receptors .

特性

IUPAC Name |

1-(4-pyridin-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDWLOSWXCFTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450056 | |

| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173681-56-6 | |

| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Reduction of 4-(Pyridin-2-yl)benzaldehyde

One common laboratory method involves starting from 4-(pyridin-2-yl)benzaldehyde. The aldehyde is subjected to reduction or other transformations to introduce the ethanone group. A typical procedure includes:

- Charging a round-bottom flask with 4-(pyridin-2-yl)benzaldehyde dissolved in tetrahydrofuran (THF).

- Flushing the system with nitrogen to maintain an inert atmosphere.

- Cooling the reaction mixture to 0°C.

- Adding a suitable reducing agent (e.g., sodium borohydride or other hydride donors) to convert the aldehyde to the corresponding ethanone derivative.

- Workup and purification yield this compound with good purity.

This method is widely used due to its straightforward approach and moderate to high yields.

Friedländer Quinoline Synthesis Adaptation

An enhanced solvent-free Friedländer quinoline synthesis method has been reported for related compounds, which can be adapted for the preparation of this compound derivatives:

- Reacting 4-phenylquinoline derivatives with diketones such as pentan-2,3-dione.

- Using freshly prepared polyphosphoric acid (PPA) as a catalyst at 90 °C for 1 hour.

- Quenching the reaction with saturated sodium carbonate solution.

- Extracting and purifying the product by recrystallization.

This method offers an 82% yield for related acetylated quinoline compounds, indicating potential applicability for synthesizing this compound analogs under solvent-free conditions with high efficiency.

Copper-Catalyzed Csp3-H Oxidation of Pyridin-2-yl-methanes

Recent organic synthesis studies have demonstrated the use of copper-catalyzed oxidation to convert pyridin-2-yl-methanes into pyridin-2-yl-methanones, which includes this compound as a target compound:

- Employing copper catalysts under controlled conditions.

- Oxidizing the benzylic Csp3-H bond adjacent to the pyridine ring.

- Achieving moderate to good yields depending on substituents on the benzene ring.

This method is valuable for late-stage functionalization and diversification of pyridinyl compounds.

Pd-Catalyzed Cross-Coupling and Subsequent Functionalization

Another synthetic route involves palladium-catalyzed cross-coupling reactions between substituted pyridin-2-amines and pyridine-2-carbaldehydes, followed by functional group transformations:

- Mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with catalytic p-toluenesulfonic acid.

- Stirring at elevated temperatures (~70 °C) for 12 hours to form intermediate imidazo[1,2-a]pyridin derivatives.

- Further functionalization via Pd-catalyzed aryl halide coupling in the presence of ligands such as XantPhos and bases like t-BuONa.

- Purification by column chromatography yields the desired ethanone derivatives.

This multi-step approach allows for structural diversity and fine-tuning of the pyridinyl ethanone scaffold.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The reduction of 4-(pyridin-2-yl)benzaldehyde is a straightforward and reliable method, often yielding the target compound with high purity suitable for further applications.

- The solvent-free Friedländer approach is notable for its environmental friendliness and high yield, making it attractive for industrial-scale synthesis.

- Copper-catalyzed oxidation methods provide a modern approach to selectively functionalize pyridinyl methanes, expanding the synthetic toolbox for this compound class.

- Pd-catalyzed cross-coupling reactions enable the introduction of various substituents and functional groups, enhancing the compound’s versatility for research and pharmaceutical development.

化学反応の分析

Types of Reactions

1-(4-Pyridin-2-yl-phenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

1-(4-Pyridin-2-yl-phenyl)-ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 1-(4-Pyridin-2-yl-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in CAS 221615-75-4) improve stability but reduce solubility, while methyl groups (e.g., p-tolyl in CAS 100866-13-5) enhance lipophilicity .

Physicochemical Properties

Insights :

- The para-tolyl group in 2-Pyridin-4-yl-1-p-tolyl-ethanone increases hydrophobicity (LogP = 2.8), making it more suitable for membrane penetration .

- All compounds exhibit low water solubility, typical of aromatic ketones .

生物活性

1-(4-Pyridin-2-yl-phenyl)-ethanone, also known as 1-Phenyl-2-(pyridin-4-yl)ethanone, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, and it features a pyridine ring substituted with a phenyl group. This structural configuration is critical for its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. It has been reported to have a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against Candida species. Its efficacy is attributed to its ability to inhibit biofilm formation, which is crucial for the survival of fungal cells in hostile environments .

The mechanisms through which this compound exerts its effects include:

- Protein Binding : Interaction studies indicate that the compound binds to specific proteins involved in cellular pathways, influencing various biological functions.

- Inhibition of Nucleic Acid Synthesis : The compound may inhibit pathways related to nucleic acid synthesis, thereby affecting microbial growth and survival .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of various Schiff base derivatives, including those related to this compound. The results showed that these compounds exhibited bactericidal activity by disrupting protein synthesis pathways and inhibiting nucleic acid production .

Case Study 2: Antifungal Action

Another research article evaluated the antifungal potential of the compound against Candida albicans. The findings revealed that it effectively inhibited biofilm formation without affecting planktonic cells, suggesting a quorum sensing-mediated mechanism of action .

Comparative Table of Biological Activities

| Activity Type | Target Organism | MIC (μM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 125 | Inhibition of protein synthesis |

| Antibacterial | Enterococcus species | 62.5 - 125 | Nucleic acid synthesis inhibition |

| Antifungal | Candida albicans | Varies | Biofilm formation inhibition |

Q & A

Q. Which thermodynamic properties are critical for predicting phase behavior, and how are they measured?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。